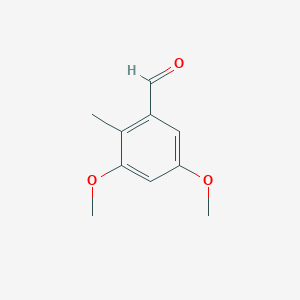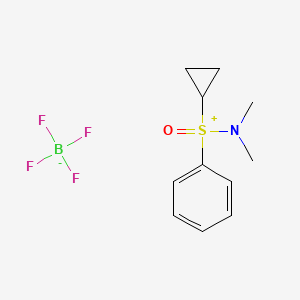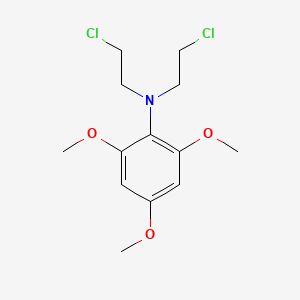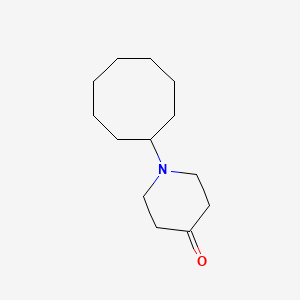![molecular formula C12H11AsN2O3 B13998339 {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid CAS No. 2922-36-3](/img/structure/B13998339.png)
{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (4-phenyldiazenylphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of (4-phenyldiazenylphenyl)arsonic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
(4-phenyldiazenylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic (V) oxide under specific conditions.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid.
Substitution: The azo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic (V) oxide, while reduction can produce arsonous acid derivatives.
科学研究应用
(4-phenyldiazenylphenyl)arsonic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes involving arsenic compounds.
作用机制
The mechanism of action of (4-phenyldiazenylphenyl)arsonic acid involves its interaction with molecular targets and pathways within cells. The compound can generate free radicals and induce oxidative damage, which is a common mechanism of arsenic toxicity . Additionally, it may interact with specific enzymes and proteins, altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
(4-aminophenyl)arsonic acid: This compound shares the arsonic acid functional group but differs in the presence of an amino group instead of an azo group.
Arsanilic acid: Another similar compound, arsanilic acid, is used in veterinary medicine and has a different substitution pattern on the aromatic ring.
Uniqueness
(4-phenyldiazenylphenyl)arsonic acid is unique due to the combination of azo and arsonic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to other similar compounds.
属性
CAS 编号 |
2922-36-3 |
|---|---|
分子式 |
C12H11AsN2O3 |
分子量 |
306.15 g/mol |
IUPAC 名称 |
(4-phenyldiazenylphenyl)arsonic acid |
InChI |
InChI=1S/C12H11AsN2O3/c16-13(17,18)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H2,16,17,18) |
InChI 键 |
RMLNYDMVQMFRDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


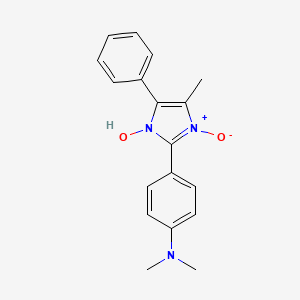
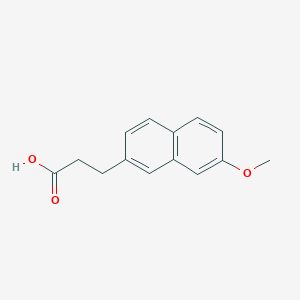
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
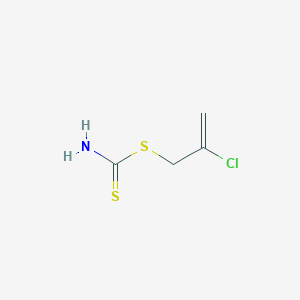
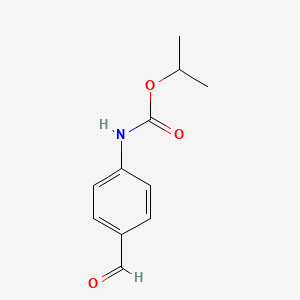

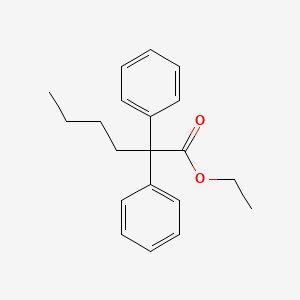
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
